Product packaging for 2-Methyl-3-biphenylmethanol(Cat. No.:CAS No. 76350-90-8)

2-Methyl-3-biphenylmethanol

Cat. No.: B137470
CAS No.: 76350-90-8
M. Wt: 198.26 g/mol
InChI Key: BGTLHJPGBIVQLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Research and Discovery

The history of 2-Methyl-3-biphenylmethanol is intrinsically linked to its utility as a building block in organic synthesis rather than a singular moment of discovery. Research surrounding this compound has largely been driven by its application as a key intermediate in the production of high-value commercial chemicals. scbt.com

Its synthesis is well-documented through various established chemical reactions. One common method is the Suzuki coupling reaction, which involves reacting (3-bromo-2-methylphenyl)methanol (B1336436) with phenylboronic acid in the presence of a palladium catalyst and a base like sodium bicarbonate. chemicalbook.comchemicalbook.com Following the coupling reaction, a reduction step yields this compound. chemicalbook.comevitachem.com Another prominent synthetic route involves a Grignard reaction. guidechem.comprepchem.com For instance, (2-methyl[1,1'-biphenyl]-3-yl)magnesium chloride can be reacted with a source of formaldehyde, such as polyoxymethylene, to produce the final methanol (B129727) compound. prepchem.com

The development and refinement of these synthetic methods have been crucial for ensuring a reliable supply of this compound for its various applications, most notably in the agrochemical industry. chemball.com

Significance in Modern Chemical and Biological Sciences

The importance of this compound in contemporary science is multifaceted, spanning agrochemicals, medicinal chemistry, and fundamental research.

In the field of agrochemicals , the compound is most recognized as a crucial intermediate in the synthesis of Bifenthrin (B131952), a widely used pyrethroid insecticide. cymitquimica.comchemball.comscbt.com Its specific biphenyl (B1667301) structure forms a core part of the final active ingredient.

In medicinal chemistry and drug discovery , the biphenyl motif is a valuable pharmacophore. Researchers have utilized this compound as a starting material for creating potential new therapeutic agents. A significant example is its use in the synthesis of inhibitors for the PD-1/PD-L1 pathway, a key target in cancer immunotherapy. chemicalbook.comacs.org In one study, it served as the foundational fragment for the synthesis of a series of biphenyl-triazole-benzonitrile derivatives, with some showing potent inhibitory activity against PD-1/PD-L1 binding. acs.org

In a biological context , this compound is identified as a metabolite of Bifenthrin. nih.gov Its formation via the hydrolysis of Bifenthrin has been observed in studies involving human carboxylesterases, highlighting its relevance in understanding the metabolic fate and environmental biochemistry of pyrethroid insecticides.

Furthermore, as a chemical intermediate, it is employed in advanced chemical research to explore new synthetic methodologies and to build more complex molecular architectures, contributing to the broader advancement of organic chemistry. sriramchem.comscbt.com

Table 2: Key Research Applications of this compound

Field Specific Application Significance Reference
Agrochemicals Intermediate for Bifenthrin synthesis Essential building block for a commercial insecticide. chemball.comscbt.com
Medicinal Chemistry Synthesis of PD-L1 inhibitors Starting material for potential cancer immunotherapy drugs. chemicalbook.comacs.org
Biochemical Studies Metabolite of Bifenthrin Used to study the metabolism and detoxification of pyrethroids. nih.gov
Organic Synthesis Research chemical/Building block Enables the construction of complex molecules and development of new reactions. sriramchem.comscbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14O B137470 2-Methyl-3-biphenylmethanol CAS No. 76350-90-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methyl-3-phenylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTLHJPGBIVQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074101
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76350-90-8
Record name 2-Methyl[1,1′-biphenyl]-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76350-90-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-3-methanol, 2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Biphenyl]-3-methanol, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathway Analysis

Traditional Chemical Synthesis Routes

The Grignard reaction provides a robust method for forming the carbon-carbon bond necessary for the biphenyl (B1667301) structure and for introducing the hydroxymethyl group.

The synthesis of 2-Methyl-3-biphenylmethanol via a Grignard-based approach often involves a multi-step sequence. One common pathway begins with 3-chloro-2-methyl biphenyl as the starting material. google.com This precursor undergoes a Grignard reaction where it reacts with magnesium metal in an appropriate solvent to form the key Grignard reagent intermediate, (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride. This highly nucleophilic intermediate is then subjected to hydroxylation to yield the final alcohol product. google.com

Another described pathway involves a sequence of two Grignard reactions and a coupling reaction. google.com This method may start from simpler precursors, such as 2,6-dichlorotoluene. The process involves a first Grignard reaction, followed by a coupling step, and then a second Grignard reaction to build the biphenyl structure. The final step in this sequence is typically a reaction with an electrophile containing the required hydroxymethyl group or a precursor that can be converted to it, such as reacting with N-formylmorpholine to generate an aldehyde which is then reduced. google.com

A generalized reaction scheme for a Grignard synthesis starting from 3-chloro-2-methyl biphenyl is as follows:

Formation of Grignard Reagent: 3-chloro-2-methyl biphenyl reacts with magnesium (Mg) to form (2-methyl-[1,1'-biphenyl]-3-yl)magnesium chloride.

Hydroxylation: The Grignard reagent reacts with an oxygen source, followed by an acidic workup, to produce this compound.

The stability and reactivity of the Grignard reagent are critical for the success of the synthesis, and controlling the reaction conditions is essential to prevent side reactions. libretexts.org

The choice of solvent is crucial in Grignard reactions as it must solvate the magnesium center, enabling the formation and stabilization of the organomagnesium species. While ethers like tetrahydrofuran (B95107) (THF) are traditionally used, they have drawbacks, such as the difficulty of removing residual water, which can quench the highly reactive Grignard reagent. google.com

To address these issues, optimization of the solvent system has been explored, with toluene (B28343) emerging as a viable alternative. google.com The use of toluene as a solvent in the preparation of this compound has been successfully implemented. google.com Although Grignard reagents are generally less soluble in hydrocarbon solvents like toluene compared to ethers, the reaction can be effectively carried out, sometimes with the addition of a stoichiometric amount of an ether or amine as a coordinating agent. researchgate.netsemanticscholar.org The use of a toluene-based system offers advantages such as being less hygroscopic and potentially more cost-effective for industrial-scale production. researchgate.net One patented method explicitly details a preparation process for this compound that avoids THF and uses toluene as the primary solvent for both the Grignard reactions and a subsequent coupling step. google.com This approach solves the problem of water contamination often associated with recovered THF, ensuring a more efficient and reproducible synthesis. google.com

Table 1: Comparison of Solvents in Grignard Synthesis
SolventKey PropertiesAdvantages in Grignard SynthesisDisadvantages in Grignard Synthesis
Tetrahydrofuran (THF) Ether, polar aproticExcellent solvating power for Grignard reagentsHygroscopic, difficult to remove water, can lead to reagent quenching google.com
Toluene Aromatic hydrocarbon, nonpolarLess hygroscopic, cost-effective, avoids issues with water in solvent recovery google.comresearchgate.netLower solubility for Grignard reagents, may require co-solvents or activators researchgate.net

The Suzuki coupling reaction is a powerful and widely used palladium-catalyzed cross-coupling reaction for the synthesis of biaryl compounds. google.com It offers a versatile and efficient alternative to Grignard-based methods for preparing this compound.

The core of the Suzuki reaction involves the coupling of an organoboron compound with an organohalide. diva-portal.org For the synthesis of this compound, a common strategy involves the reaction between a phenyl boronic acid derivative and a substituted bromobenzene (B47551) derivative. google.comchemicalbook.com

Specifically, (3-bromo-2-methylphenyl)methanol (B1336436) can be coupled with phenylboronic acid. chemicalbook.com The reaction is catalyzed by a palladium complex, with dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) dichloromethane (B109758) adduct (Pd(dppf)Cl₂·CH₂Cl₂) being a documented effective catalyst. chemicalbook.com The reaction requires a base, such as sodium bicarbonate, and is typically carried out in a mixed solvent system like ethanol (B145695) and toluene under an inert atmosphere. chemicalbook.com

An alternative, but related, precursor is 3-bromo-2-methylbenzoic acid, which also undergoes Suzuki coupling with phenylboronic acid to produce the intermediate 3-phenyl-2-methylbenzoic acid. google.comchemicalbook.com This reaction can be catalyzed by various palladium sources, including palladium on carbon (Pd/C), in the presence of a base like sodium phosphate (B84403) or potassium phosphate. google.com

Table 2: Key Components in Suzuki Coupling for this compound Synthesis chemicalbook.com
ComponentExample Compound/ReagentRole in Reaction
Organohalide Precursor (3-bromo-2-methylphenyl)methanolProvides one of the aryl rings and the methyl/methanol (B129727) substituents.
Organoboron Precursor Phenylboronic acidProvides the second aryl ring.
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination).
Base Sodium Bicarbonate (2M solution)Activates the organoboron species and neutralizes acid formed during the reaction.
Solvent System Ethanol and TolueneDissolves reactants and facilitates the reaction at an elevated temperature (e.g., 80 °C).

When the Suzuki coupling is performed using 3-bromo-2-methylbenzoic acid as a precursor, the resulting product is 3-phenyl-2-methylbenzoic acid. google.comchemicalbook.com This intermediate possesses a carboxylic acid functional group instead of the required primary alcohol (methanol) group.

Therefore, a subsequent reduction step is necessary to complete the synthesis. The carboxylic acid is reduced to the corresponding alcohol, this compound. google.comchemicalbook.com This transformation is achieved using standard reducing agents capable of reducing carboxylic acids. Commonly employed reagents for this purpose include borane (B79455) (BH₃) and lithium aluminium hydride (LiAlH₄). google.comchemicalbook.com The choice of reducing agent can depend on factors such as scale, selectivity, and reaction conditions. This two-step sequence of Suzuki coupling followed by reduction provides a high-yield pathway to the target compound. chemicalbook.com

Suzuki Coupling Reaction Strategies

Advanced Catalytic Synthesis Approaches

Modern organic synthesis relies heavily on catalytic methods to achieve high efficiency, selectivity, and yield. For chiral molecules like this compound, advanced catalytic approaches are pivotal for controlling stereochemistry.

Role as Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. york.ac.uk In asymmetric synthesis, an achiral substrate is attached to a chiral auxiliary, which directs the subsequent reaction to favor the formation of one diastereomer over another. du.ac.in After the desired stereogenic center is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This method is a well-established and widely utilized technique in both academic research and industrial applications for producing enantiomerically pure compounds. tdl.org

While the biphenyl scaffold is a common feature in many successful chiral ligands and auxiliaries, specific studies detailing the application of this compound itself as a chiral auxiliary in asymmetric synthesis are not extensively documented in current literature. The potential for such a role would depend on its ability to be easily attached to and removed from a substrate and to effectively bias the stereochemical course of a reaction.

Ligand Design for Transition Metal-Catalyzed Enantioselective Transformations

The design of chiral ligands is a cornerstone of enantioselective transition metal catalysis. mdpi.com These ligands coordinate to a metal center, creating a chiral catalytic complex that can differentiate between enantiotopic faces of a substrate, leading to the preferential formation of one enantiomer of the product. Axially chiral biaryl compounds, such as BINOL and SPINOL, are prominent examples of privileged ligand scaffolds. chemrxiv.org The steric and electronic properties of these ligands are critical and can be fine-tuned to improve both the reactivity and enantioselectivity of a catalytic process. chemrxiv.org

Biphenyl structures are integral to many of these designs. However, research specifically focused on the design and application of this compound as a direct ligand for transition metal-catalyzed enantioselective transformations is not prominently featured in available scientific literature. The development of new chiral ligands is an ongoing field, and the utility of a specific scaffold like this compound would require dedicated studies to evaluate its effectiveness in various asymmetric reactions. mdpi.comchemrxiv.org

Biocatalytic and Biotechnological Synthesis Methods

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to perform chemical transformations with high selectivity under mild conditions. nih.gov

Microbial Transformation Pathways (e.g., Yeast Strains)

Microbial transformations employ living microorganisms, such as bacteria and yeast, to carry out specific reactions. These whole-cell systems contain a wide array of enzymes that can work in concert to produce complex molecules. While microbial pathways are used to synthesize a variety of chiral alcohols, specific research detailing the synthesis of this compound via microbial transformation using yeast or other strains has not been extensively reported. The potential for such a pathway would likely involve the bioreduction of a corresponding ketone precursor, a common transformation mediated by microbial ketoreductases.

Enzymatic Biocatalysis and Novel Hydrolase Discovery from Metagenomic Libraries

Enzymatic biocatalysis uses isolated enzymes to catalyze specific reactions. Hydrolases are a class of enzymes that are widely used in industry. nih.gov The discovery of novel enzymes with desired activities can be accelerated by metagenomics, which involves screening the genetic material from entire environmental samples. nih.gov This approach allows access to the vast enzymatic diversity of unculturable microorganisms, potentially yielding novel hydrolases or other enzymes suitable for specific synthetic challenges. nih.gov

Currently, there are no specific reports on the use of hydrolases discovered from metagenomic libraries for the synthesis of this compound. Such an approach would represent a frontier in the biotechnological production of this compound, potentially enabling more sustainable and efficient manufacturing processes.

Optimization of Synthesis Parameters and Process Engineering Research

Significant research has been directed towards optimizing the conventional chemical synthesis of this compound. The primary methods reported are the Suzuki coupling reaction and Grignard reactions, with various parameters being adjusted to improve yield and process efficiency.

One prominent pathway involves a Suzuki coupling reaction between a substituted benzoic acid and a phenyl boronic acid, followed by a reduction step. chemicalbook.comgoogle.com For example, 3-bromo-2-methylbenzoic acid can be coupled with phenylboronic acid in the presence of a palladium catalyst to form 3-phenyl-2-methylbenzoic acid, which is then reduced using agents like lithium aluminium hydride to yield the final product. chemicalbook.comchemicalbook.com Another Suzuki-based route couples (3-bromo-2-methylphenyl)methanol directly with phenylboronic acid. chemicalbook.com

Grignard reactions offer an alternative pathway. One patented method avoids the use of tetrahydrofuran (THF) as a solvent, opting instead for toluene. google.com This process involves the preparation of a catalyst, followed by two separate Grignard reactions and a coupling step to synthesize the target molecule. google.com

The optimization of these processes involves careful selection of catalysts, solvents, temperature, and reaction time to maximize yield and purity while minimizing byproducts and environmental impact.

Table 1: Comparison of Synthetic Parameters for this compound

Parameter Suzuki Coupling Method 1 Suzuki Coupling Method 2 Grignard Reaction Method
Starting Materials 3-bromo-2-methylbenzoic acid, Phenylboronic acid google.com (3-bromo-2-methylphenyl)methanol, Phenylboronic acid chemicalbook.com 2,6-Dichlorotoluene (implied precursor) google.com
Catalyst Palladium-based catalyst (e.g., Pd/C, Pd(dppf)Cl₂) chemicalbook.comgoogle.com Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) chemicalbook.com Custom prepared Ni/Al/Fe/Cu catalyst on active carbon google.com
Solvent Water, Ethanol/Toluene chemicalbook.comgoogle.com Ethanol, Toluene chemicalbook.com Toluene (not THF) google.com
Base/Reagent Sodium phosphate, Sodium bicarbonate chemicalbook.comgoogle.com Sodium bicarbonate chemicalbook.com Magnesium, Pure Benzene (coupling agent) google.com
Temperature 80 °C to reflux chemicalbook.comgoogle.com 80 °C chemicalbook.com Not specified
Reaction Time 3 - 12 hours chemicalbook.comgoogle.com 3 hours chemicalbook.com Not specified
Reported Yield 78% - 94% (for the coupling step) google.com 98% chemicalbook.com Not specified

Impact of Reaction Conditions (pH, Temperature, Substrate Concentration) on Yield

The yield of this compound is highly sensitive to the parameters of the reaction environment. In the widely used Suzuki coupling reaction, which typically involves the coupling of an organoboron compound with an organohalide, temperature, pH (controlled by the base), and substrate concentration are pivotal factors.

Temperature: The reaction temperature significantly influences the rate of reaction and the final yield. The synthesis is often conducted at elevated temperatures, with a general range of 10°C to 150°C being cited for the Suzuki coupling step google.comchemicalbook.comchemicalbook.com. One specific method details heating the reaction mixture to 80°C for 3 hours, which resulted in a 98% yield chemicalbook.com. Other protocols specify reacting at reflux temperature, which is the boiling point of the solvent mixture being used google.com. For syntheses involving Grignard reagents, temperatures can range from refluxing during the reaction to cooling to approximately 5°C during the product isolation phase prepchem.com.

pH (Base): The Suzuki coupling reaction requires a base to facilitate the catalytic cycle, making the pH of the reaction medium a critical parameter. Research indicates that the reaction proceeds effectively in a basic pH range of 8 to 10 google.com. The choice of base has a direct impact on the reaction's success and final yield. Various bases have been studied, including sodium carbonate, potassium carbonate, sodium phosphate, and potassium phosphate, with yields varying significantly depending on the base used google.com. For instance, using sodium carbonate at reflux temperature resulted in a 92% yield, whereas using potassium phosphate under similar conditions yielded only 78% google.com.

Substrate Concentration: The relative concentration of the reacting substrates is another key factor. In a typical Suzuki coupling for this synthesis, (3-bromo-2-methylphenyl)methanol is reacted with Phenylboronic acid. One study utilized a twofold molar excess of Phenylboronic acid (9.92 mmol) relative to the bromo-compound (4.96 mmol), leading to a high yield of 98% chemicalbook.com. This suggests that using an excess of the boronic acid component can help drive the reaction to completion.

Table 1. Impact of Base (pH) and Temperature on Yield in Suzuki Coupling Synthesis google.com
Base UsedSystem pHTemperatureYield
Sodium Carbonate8-9Room Temp.90%
Sodium Carbonate8-9Reflux92%
Potassium Carbonate8-9Reflux82%
Sodium Phosphate9-10Reflux89%
Potassium Phosphate9-10Reflux78%

Strategies for Addressing Solubility Challenges in Reaction Media

A significant challenge in the synthesis of this compound is ensuring that all reactants, which may have differing polarities, are sufficiently dissolved to allow the reaction to proceed efficiently. This is particularly true for cross-coupling reactions that combine organic substrates with inorganic salts (bases) and a metal catalyst.

One primary strategy is the use of mixed-solvent systems. For the Suzuki coupling, a mixture of ethanol, toluene, and an aqueous solution of the base (e.g., 2M sodium bicarbonate) is effective chemicalbook.com. In this system, toluene helps dissolve the organic starting materials, while ethanol and water ensure the solubility of the inorganic base and facilitate its interaction with the catalytic complex. Other polar solvents that can be used, either alone or in mixtures, include N,N-dimethylformamide (DMF), acetonitrile, and tetrahydrofuran (THF) google.com.

In the context of Grignard reactions, solvent choice is equally critical and presents different challenges. Tetrahydrofuran (THF) is a common solvent for Grignard reactions, but its tendency to contain water can be problematic, as water deactivates the highly reactive Grignard reagent google.com. To circumvent this, alternative solvent systems have been developed. One patented method explicitly avoids THF and instead uses toluene and petroleum benzine as solvents google.com. This approach not only avoids the issue of water contamination from the solvent but also provides a suitable medium for the reaction. Another Grignard-based synthesis employs a mixture of n-octane and toluene prepchem.com. These examples demonstrate a clear strategy of selecting non-traditional, anhydrous non-polar solvents to overcome the inherent reactivity and solubility challenges associated with organometallic reagents.

Methodological Validation of Synthesis Yields and Reproducibility in Research Studies

Following the chemical synthesis, it is imperative to purify the product and validate its identity and purity to ensure the accuracy and reproducibility of the reported yield. Research studies employ a multi-step process of purification and subsequent analytical characterization.

Purification: The crude product obtained from the reaction is typically subjected to one or more purification techniques. A common first step is a workup procedure involving extraction. For example, the reaction mixture can be diluted with ethyl acetate, and the resulting organic layer is washed with a saturated sodium chloride solution to remove water-soluble impurities chemicalbook.com. Further purification is often achieved using column chromatography on silica (B1680970) gel, which separates the target compound from unreacted starting materials and byproducts based on polarity chemicalbook.com. Other cited methods include filtration, washing the isolated solid with a cold solvent like n-octane to remove non-polar impurities, and recrystallization to obtain a product of high purity google.comprepchem.com.

Analytical Validation: Once purified, the identity and integrity of the this compound are confirmed using a suite of spectroscopic and analytical methods. These techniques provide definitive structural information and a measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environment of each hydrogen and carbon atom, respectively chemicalbook.com.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the hydroxyl (-OH) group, which shows a characteristic absorption band (e.g., at 3350 cm⁻¹) chemicalbook.com.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecule's mass-to-charge ratio, confirming its elemental composition chemicalbook.com.

Melting Point (M.p.) Analysis: A sharp and consistent melting point range (e.g., 74-76 °C) is a strong indicator of the compound's purity chemicalbook.com.

Table 2. Analytical Data for Validation of this compound chemicalbook.com
Analytical MethodReported Data
Melting Point (M.p.)74-76 °C
IR (KBr, cm⁻¹)3350 (O-H stretch)
¹H NMR (400 MHz, CDCl₃) δ7.47 - 7.20 (m, 8H), 4.78 (s, 2H), 2.25 (s, 3H)
¹³C NMR (101 MHz, CDCl₃) δ142.9, 142.1, 139.2, 133.6, 129.5, 128.1, 126.8, 125.6, 64.1, 15.9
HRMS (ESI) [M+Na]⁺Calculated: 221.0937, Found: 221.0939

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure and Intermolecular Interactions

Vibrational spectroscopy is a powerful tool for probing the specific bonds and functional groups within a molecule. For 2-Methyl-3-biphenylmethanol, techniques such as Infrared (IR) Spectroscopy reveal key details about its hydroxyl group and the non-covalent interactions it participates in.

Infrared (IR) Spectroscopy: Analysis of O-H Stretching Vibrations

The most prominent feature in the infrared spectrum of an alcohol is the absorption band resulting from the O-H stretching vibration. In the case of this compound, this band is characteristic of alcohols and provides significant information. For a "free" or non-interacting hydroxyl group, which can be observed in a very dilute solution in a non-polar solvent, a sharp and relatively weak absorption band is expected in the range of 3600-3670 cm⁻¹.

However, in a condensed phase, such as a pure solid or liquid sample, the O-H stretching vibration appears as a very strong and notably broad band, typically centered in the region of 3200-3500 cm⁻¹. This significant broadening is a direct consequence of intermolecular hydrogen bonding.

Elucidation of Intermolecular Hydrogen Bonding and Molecular Cluster Formation

The broad nature of the O-H stretching band in the condensed-phase IR spectrum of this compound is definitive evidence of intermolecular hydrogen bonding. The hydroxyl group of one molecule can act as a hydrogen bond donor, while the electronegative oxygen atom of a neighboring molecule serves as a hydrogen bond acceptor.

This interaction leads to the formation of transient molecular clusters, such as dimers, trimers, and larger polymeric aggregates. Within these clusters, each O-H bond exists in a slightly different microenvironment, leading to a wide distribution of vibrational frequencies. The spectrometer detects the sum of all these individual absorptions, which merge to form the characteristic broad band observed. The presence and strength of this band confirm that in its bulk form, this compound exists as a hydrogen-bonded network rather than as isolated molecules.

Effects of Molecular Conformation on Vibrational Spectra

The vibrational spectrum of a flexible molecule like this compound can be influenced by its molecular conformation. The molecule possesses rotational freedom around several single bonds: the C-C bond linking the two phenyl rings, the C-CH₂ bond, and the CH₂-O bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and integration of peaks in both proton (¹H) and carbon-13 (¹³C) NMR spectra, an unambiguous structural assignment for this compound can be achieved.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The key proton groups are the aromatic protons, the methylene (B1212753) protons (-CH₂-), the hydroxyl proton (-OH), and the methyl protons (-CH₃). The predicted spectral data are detailed below.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.2 - 7.6Multiplet (m)8HAromatic Protons (H-Ar) on both phenyl rings
~ 4.7Singlet (s)2HMethylene Protons (-CH₂OH)
~ 2.3Singlet (s)3HMethyl Protons (-CH₃)
Variable (~1.5-3.0)Broad Singlet (br s)1HHydroxyl Proton (-OH)

Aromatic Protons: The eight protons on the two phenyl rings would appear as a complex multiplet in the downfield region (~7.2-7.6 ppm) due to their varied electronic environments and spin-spin coupling.

Methylene Protons: The two protons of the methanol (B129727) group (-CH₂) are adjacent to an oxygen atom and an aromatic ring, causing them to be deshielded and appear around 4.7 ppm. They are expected to be a singlet as there are no adjacent protons to couple with, although coupling to the -OH proton is sometimes observed in very pure samples.

Methyl Protons: The three protons of the methyl group (-CH₃) attached to the biphenyl (B1667301) system would resonate as a sharp singlet further upfield, around 2.3 ppm.

Hydroxyl Proton: The signal for the hydroxyl proton is typically a broad singlet, and its chemical shift is highly variable, depending on concentration, solvent, and temperature, due to hydrogen bonding and chemical exchange. It can be confirmed by adding a drop of D₂O to the NMR tube, which causes the -OH signal to disappear.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. For this compound, 12 distinct signals are predicted (some aromatic carbons may have very similar shifts).

Predicted Chemical Shift (δ, ppm) Assignment
~ 140 - 143Quaternary Aromatic Carbons (C-Ar, C-C bonds)
~ 138Quaternary Aromatic Carbon (C-Ar, attached to -CH₃)
~ 137Quaternary Aromatic Carbon (C-Ar, attached to -CH₂OH)
~ 127 - 130Aromatic Carbons (-CH=)
~ 63Methylene Carbon (-CH₂OH)
~ 16Methyl Carbon (-CH₃)

Aromatic Carbons: The twelve carbons of the biphenyl system are expected to resonate in the typical aromatic region of ~125-145 ppm. The signals for quaternary carbons (those without attached protons) would generally be weaker.

Methylene Carbon: The carbon of the methanol group (-CH₂OH) is attached to an electronegative oxygen atom, causing it to appear downfield from typical alkane carbons, at approximately 63 ppm.

Methyl Carbon: The methyl carbon (-CH₃) is the most shielded carbon and would appear at the highest field (lowest ppm value), around 16 ppm.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry is a cornerstone analytical technique for the identification and characterization of this compound. It provides critical information regarding the compound's molecular weight, elemental composition, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, with the molecular formula C14H14O, the theoretical exact mass can be calculated. HRMS analysis provides an experimental mass value that can be compared to this theoretical value, typically within a few parts per million (ppm), to confirm the molecular formula. The computed monoisotopic or exact mass for this compound is 198.104465066 Da nih.gov. This precise measurement is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Table 1: HRMS Data for this compound

Parameter Value Reference
Molecular Formula C14H14O nih.govbiosynth.comscbt.comusbio.net

GC/MS Electron Impact Fragmentation Pattern Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) with electron impact (EI) ionization is a standard method for analyzing volatile compounds like this compound. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. This fragmentation pattern serves as a molecular fingerprint that aids in structural elucidation.

The mass spectrum of this compound shows a distinct pattern of fragment ions. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 198, corresponding to the compound's molecular weight nih.gov. The fragmentation of benzylic alcohols often involves the loss of water (H₂O) or the hydroxymethyl group (-CH₂OH). Key observed fragments for this compound include prominent peaks at m/z 180 and a base peak at m/z 165 nih.gov.

The fragment at m/z 180 likely corresponds to the loss of a water molecule ([M-H₂O]⁺) from the molecular ion, a common fragmentation pathway for alcohols whitman.edulibretexts.org. The base peak at m/z 165 can be attributed to the loss of a methyl group (-CH₃) followed by the loss of a water molecule, or another complex rearrangement. The stability of the resulting carbocations, often involving aromatic ring systems, dictates the relative abundance of these fragment ions nih.gov.

Table 2: Key EI-MS Fragments for this compound

m/z Value Proposed Identity Relative Abundance Reference
198 [C14H14O]⁺ (Molecular Ion) 3rd Highest nih.gov
180 [M-H₂O]⁺ 2nd Highest nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Crystalline Structure Analysis and Polymorphous Modifications

This compound exists as a white to light yellow crystalline powder chemicalbook.com. While specific X-ray crystallographic data for this compound is not extensively detailed in the surveyed literature, studies on structurally similar compounds, such as other biphenylmethanol isomers, provide insight into potential solid-state arrangements. For example, research on 2-biphenylmethanol (B1359950) has indicated the possibility of polymorphic modifications, where the same compound crystallizes into different lattice structures researchgate.net. These modifications can include a metastable monoclinic form and a more stable triclinic form researchgate.net. It is plausible that this compound could also exhibit polymorphism, though dedicated crystallographic studies are required for confirmation.

Investigation of Hydrogen Bonding Networks in the Solid State

The presence of the hydroxyl (-OH) group in this compound makes it a prime candidate for forming significant hydrogen bonding networks in the solid state. These non-covalent interactions are fundamental to the structure and stability of the crystal lattice. In alcohols, the hydroxyl group can act as both a hydrogen bond donor (via the hydrogen atom) and an acceptor (via the oxygen atom's lone pairs).

Based on studies of related aromatic alcohols, the hydrogen bonds in crystalline this compound likely play a crucial structure-forming role researchgate.net. These interactions can lead to the formation of extended supramolecular assemblies. Common motifs include chain H-associates, where molecules link head-to-tail in long chains, or cyclic structures, such as tetramers, where four molecules form a ring through hydrogen bonds researchgate.net. The specific nature of the hydrogen-bonding network influences the compound's physical properties, including its melting point and solubility.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been employed to model 2-Methyl-3-biphenylmethanol, offering a balance between computational cost and accuracy for systems of this size. These studies have been particularly illuminating in the areas of vibrational spectroscopy and hydrogen bonding.

While detailed calculations of the optimized molecular structure, total energy, dipole moment, and polarizability for this compound have been performed as a foundational step for other computational analyses, specific numerical values for these properties are not extensively reported in the surveyed literature. Geometric optimization is a prerequisite for accurate frequency and interaction energy calculations.

Quantum chemistry simulations have been utilized to understand the vibrational characteristics of this compound, with a particular focus on the hydroxyl (O-H) group, which is a key functional group for its chemical behavior.

In a study using this compound as a model for alcoholic O-H groups, DFT calculations were performed to determine the stretching vibration frequencies. For an isolated, non-hydrogen-bonded molecule, the O-H stretching vibration frequency was calculated to be in the range of 3633.12 to 3698.99 cm⁻¹ Current time information in Edmonton, CA.. When five molecules of this compound were modeled together in a cluster without hydrogen bond formation, the individual O-H stretching frequencies were calculated to be 3702.40, 3699.55, 3699.09, 3664.06, and 3635.08 cm⁻¹ Current time information in Edmonton, CA.acs.org. These theoretical values are crucial for interpreting experimental infrared spectra, where the 3700–3600 cm⁻¹ region is assigned to free O-H stretching vibrations acs.org.

The intensity of the O-H stretching vibration is also significantly affected by intermolecular interactions. Calculations have shown that the formation of hydrogen bonds can increase the intensity of the infrared absorption peak by a factor of 10 to 100, which explains why detecting the much weaker signals of free O-H groups can be challenging in experimental setups where hydrogen bonding is prevalent Current time information in Edmonton, CA..

Table 1: Calculated O-H Stretching Frequencies of Non-Hydrogen-Bonded this compound (Data sourced from quantum chemistry calculations)

Molecular StateCalculated O-H Frequencies (cm⁻¹)
Single Molecule3633.12, 3697.84, 3698.99
Non-Interacting Cluster of Five Molecules3702.40, 3699.55, 3699.09, 3664.06, 3635.08

The formation of hydrogen bonds is a critical aspect of the chemistry of this compound, influencing its physical properties and interactions in condensed phases. DFT calculations have been instrumental in quantifying the effects of hydrogen bonding on the molecule's vibrational spectra.

When two molecules of this compound form a hydrogen-bonded dimer, the O-H stretching frequencies of the participating groups shift to lower wavenumbers. Calculations have shown these frequencies to be approximately 3592.12 cm⁻¹ and 3470.69 cm⁻¹ Current time information in Edmonton, CA.. This "redshift" is a characteristic signature of hydrogen bond formation. The stability of larger molecular clusters, or H-complexes, has also been investigated. As more molecules are added to the hydrogen-bonded chain, the O-H stretching frequency continues to shift to lower values.

For a dimer , the O-H stretching frequency is calculated to be around 3500 cm⁻¹ Current time information in Edmonton, CA..

In a trimer , this frequency shifts further to approximately 3430 cm⁻¹ Current time information in Edmonton, CA..

For a tetramer , the calculated frequencies for the four hydrogen-bonded O-H groups are 3317.29, 3266.71, 3262.25, and 3162.10 cm⁻¹, averaging around 3265 cm⁻¹ Current time information in Edmonton, CA.acs.org.

This trend demonstrates that as the extent of hydrogen bonding increases, the O-H bond weakens, resulting in a lower vibrational frequency Current time information in Edmonton, CA.. These computational findings are essential for understanding the structure of this compound in solid and liquid states, where such hydrogen-bonded aggregates are likely to exist Current time information in Edmonton, CA..

Table 2: Effect of Hydrogen Bonding on Calculated O-H Stretching Frequencies of this compound Clusters (Data illustrates the redshift of the O-H frequency with increased hydrogen bonding)

H-Bonded ClusterApproximate O-H Stretching Frequency (cm⁻¹)
Dimer~3500
Trimer~3430
Tetramer~3265

There are no specific computational studies in the surveyed literature that focus on the mechanistic pathways of dehydrogenation reactions involving this compound.

Quantum Chemical Methodologies for Thermochemical Data Evaluation

The evaluation of thermochemical data through quantum chemical methods provides fundamental thermodynamic properties that are often difficult to obtain experimentally.

Specific ab initio calculations for the gas-phase enthalpy of formation of this compound are not available in the reviewed scientific literature.

Molecular Dynamics Simulations of Intermolecular Interactions

While specific molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles of its intermolecular interactions can be inferred from its structural components: the hydroxyl group, the methyl group, and the biphenyl (B1667301) scaffold. MD simulations of analogous systems, such as biphenyl and methanol (B129727), provide a basis for understanding the potential non-covalent interactions that govern the behavior of this compound in various environments.

The primary intermolecular forces at play for this compound are expected to be:

Hydrogen Bonding: The hydroxyl (-OH) group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. In a condensed phase, molecules of this compound can form hydrogen bonds with each other or with other protic molecules. The strength of these bonds significantly influences the compound's physical properties, such as its melting and boiling points.

π-π Stacking: The two phenyl rings of the biphenyl structure can engage in π-π stacking interactions. These are attractive, noncovalent interactions that are important in the association of aromatic molecules. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) would be a subject of investigation in MD simulations.

van der Waals Forces: These include London dispersion forces and dipole-dipole interactions. The large, nonpolar surface area of the biphenyl rings contributes significantly to the London dispersion forces. The polar hydroxyl group introduces a dipole moment, leading to dipole-dipole interactions.

MD simulations could be employed to model the behavior of this compound in a solvent, such as water or an organic solvent. Such simulations would track the positions and velocities of atoms over time, providing a dynamic picture of how the molecule interacts with its surroundings. Key parameters that could be extracted from these simulations include radial distribution functions to describe the solvation shell structure and the average number and lifetime of hydrogen bonds.

Interaction TypeKey Structural FeaturePotential Significance in Molecular Dynamics
Hydrogen BondingHydroxyl (-OH) groupDictates self-association and interaction with polar solvents.
π-π StackingBiphenyl ringsInfluences aggregation and interaction with other aromatic systems.
van der Waals ForcesEntire moleculeContributes to overall intermolecular attraction and packing in the solid state.

Structure-Property Relationship Studies through Computational Approaches

Structure-property relationship studies, often employing computational methods like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), are pivotal in predicting the physicochemical and biological properties of molecules. nih.gov For this compound, these approaches can correlate its structural features with its observed properties.

QSAR and QSPR models are built upon the principle that the structure of a molecule, encoded by a set of molecular descriptors, is intrinsically linked to its properties. nih.gov These descriptors can be categorized as:

1D Descriptors: Based on the molecular formula (e.g., molecular weight).

2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, polar surface area).

3D Descriptors: Calculated from the 3D conformation of the molecule (e.g., molecular volume, shape indices).

For this compound, a hypothetical QSPR study could aim to predict properties like its boiling point or solubility. The first step would be to calculate a range of molecular descriptors.

Descriptor TypeExample DescriptorCalculated Value for this compound
1DMolecular Weight198.26 g/mol nih.gov
2DPolar Surface Area20.23 Ų
3DMolecular Volume(Value would be calculated from 3D structure)

Once a dataset of compounds and their measured properties is compiled, statistical methods like multiple linear regression or machine learning algorithms are used to build a predictive model. Such a model for a series of biphenyl methanol derivatives could take the form of an equation that relates the property of interest to a combination of descriptors. This would allow for the prediction of properties for new, unsynthesized compounds in the same class, thereby guiding further research and development.

Biological Activities and Mechanisms of Action

Enzymatic Hydrolysis and Metabolic Pathways

Role as a Hydrolytic Product in Pyrethroid Insecticide Metabolism (e.g., Bifenthrin)

2-Methyl-3-biphenylmethanol is recognized as an intermediate and a hydrolytic product in the metabolism of the pyrethroid insecticide, Bifenthrin (B131952). scbt.comchemball.comgoogle.com Bifenthrin, a widely used insecticide and acaricide, undergoes metabolic breakdown in organisms and the environment. who.intnih.gov One of the primary metabolic pathways for pyrethroids is the cleavage of the ester bond through hydrolysis, which results in the formation of an alcohol and a carboxylic acid. researchgate.netbohrium.com In the case of Bifenthrin, this enzymatic hydrolysis yields this compound as the alcohol moiety. nih.govnih.gov This process is a key step in the detoxification of the parent insecticide. researchgate.net The presence of this compound is therefore an indicator of Bifenthrin degradation. nih.gov

Characterization of Human Carboxylesterase (hCE-1 and hCE-2) Activity and Efficiency

Human carboxylesterases (hCE) are crucial enzymes in the metabolism of a wide range of xenobiotics, including insecticides. nih.govdrugbank.com The two major carboxylesterases expressed in the human liver are hCE-1 and hCE-2. nih.govnih.gov These enzymes are responsible for hydrolyzing ester-containing compounds. chemrxiv.org

Research into the hydrolysis of pyrethroids by these enzymes has revealed specific activities. While both hCE-1 and hCE-2 can hydrolyze various pyrethroids, their efficiency varies depending on the substrate. Studies have shown that both enzymes display relatively low activity against Bifenthrin compared to other pyrethroids. nih.gov It is hypothesized that the unique and rigid structure of Bifenthrin's biphenyl (B1667301) group and a methyl group may sterically hinder the enzymatic activity. nih.gov Despite the low activity, hCE-2 has been observed to hydrolyze several pyrethroids approximately two times faster than hCE-1. nih.gov

EnzymeSubstrateRelative ActivityPostulated Reason for Activity Level
hCE-1 BifenthrinLowSteric hindrance from the rigid biphenyl group and methyl group of Bifenthrin. nih.gov
hCE-2 BifenthrinLow (approx. 2-fold faster than hCE-1)Steric hindrance from the rigid biphenyl group and methyl group of Bifenthrin. nih.gov

Insights into Environmental Biochemistry and Detoxification Mechanisms

The breakdown of pyrethroid insecticides like Bifenthrin in the environment is a critical aspect of environmental biochemistry. Detoxification can occur through various mechanisms, including microbial degradation. nih.govresearchgate.net Fungal strains, for instance, have been shown to effectively degrade Bifenthrin through the hydrolytic cleavage of its carboxyl-ester linkage, leading to the formation of metabolites including this compound. researchgate.net This process highlights the role of microorganisms in the bioremediation of pesticide-contaminated environments. nih.gov The formation of this compound serves as a marker for the environmental transformation of Bifenthrin. nih.gov

Immunomodulatory Activities and Cancer Immunotherapy Research

The 2-methyl-3-biphenyl methanol (B129727) scaffold has emerged as a cornerstone in the design of small-molecule inhibitors for cancer immunotherapy. semanticscholar.orgnih.govnih.gov These molecules target the interaction between Programmed Death-1 (PD-1) and its ligand, Programmed Death-Ligand 1 (PD-L1), a key pathway that tumors exploit to evade the immune system. rsc.orgresearchgate.netkrummel.org

Inhibition of Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) Interaction

Small-molecule inhibitors derived from the 2-methyl-3-biphenyl methanol scaffold have demonstrated potent activity in blocking the PD-1/PD-L1 protein-protein interaction. semanticscholar.orgnih.gov This inhibitory action is crucial for restoring the anti-tumor immune response. nih.gov The binding of PD-L1 on tumor cells to PD-1 on T-cells suppresses T-cell activity, allowing cancer cells to escape immune surveillance. nih.govnih.gov By blocking this interaction, these small-molecule inhibitors can reactivate the immune system to recognize and attack cancer cells. nih.gov

Numerous derivatives based on the 2-methyl-3-biphenyl methanol structure have been synthesized and evaluated, showing a wide range of inhibitory concentrations (IC50) from picomolar to nanomolar levels in binding assays. semanticscholar.orgnih.govnih.gov

Compound ScaffoldAssay TypeIC50 ValuesReference
2-methyl-3-biphenyl methanol derivativesHTRF binding assayPicomolar to Nanomolar semanticscholar.orgnih.gov
Biphenyl-type immunomodulatorsHTRF binding assays0.92 nM to 14.25 μM nih.gov

Molecular Mechanisms of PD-L1 Dimerization Induction

A key molecular mechanism by which small-molecule inhibitors based on the 2-methyl-3-biphenyl methanol scaffold function is by inducing the dimerization of PD-L1. semanticscholar.orgnih.govnih.gov X-ray crystallography studies have revealed that these inhibitors bind to a pocket on the surface of the PD-L1 protein. nih.govnih.gov This binding event promotes and stabilizes the formation of a PD-L1 homodimer. semanticscholar.orgresearchgate.net

The inhibitor molecule essentially acts as a "molecular glue," holding two PD-L1 proteins together. mdpi.comnih.gov This induced dimerization sterically hinders the binding of PD-L1 to the PD-1 receptor, effectively blocking the immunosuppressive signal. nih.govmdpi.com The inhibitors are located at the CC'FG strands of the PD-L1 dimer, interacting with two distinct sites within a hydrophobic tunnel pocket formed by the dimer. nih.gov This mechanism is distinct from that of monoclonal antibodies, offering the advantages of small molecules, such as potentially better tissue penetration and pharmacokinetic properties. nih.govnih.gov

Preclinical Evaluation of Antitumor Effects (e.g., in Melanoma and Mouse Models)

The ability of this compound derivatives to block the PD-1/PD-L1 interaction translates into significant antitumor activity in preclinical models. The derivative BMS-202 has been evaluated in various cancer models, including melanoma and squamous cell carcinoma.

In a B16-F10 melanoma mouse model, oral administration of BMS-202 demonstrated notable antitumor effects. nih.govnih.gov The treatment led to the inhibition of tumor growth, which was associated with an increase in cytotoxic CD8+ T cell infiltration into the tumor. nih.gov One study reported a 50.1% tumor inhibition rate in a B16-F10 model at a specific dosage. researchgate.net In other in vivo studies using humanized mouse models, BMS-202 also showed a clear antitumor effect compared to controls. medchemexpress.comjst.go.jp

In vitro studies have further substantiated these findings. BMS-202 was shown to inhibit the proliferation of strongly PD-L1-positive SCC-3 cells and A375 melanoma cells. jst.go.jpspandidos-publications.com The direct antitumor effects on melanoma cells were linked to the inhibition of cell viability, migration, and invasion, as well as the promotion of apoptosis. spandidos-publications.com

CompoundModel SystemObserved EffectReference
BMS-202B16-F10 Melanoma-bearing MiceInhibited tumor growth; 50.1% inhibition rate reported. researchgate.netnih.gov
BMS-202Humanized MHC-dKO NOG Mice (SCC model)Demonstrated a clear antitumor effect compared to controls. medchemexpress.comjst.go.jp
BMS-202A375 Melanoma Cells (In Vitro)Inhibited cell viability, migration, and invasion; promoted apoptosis. spandidos-publications.com
BMS-202SCC-3 Cells (In Vitro)Inhibited proliferation with an IC₅₀ of 15 µM. medchemexpress.comjst.go.jp

Modulation of T-cell Immune Responses (e.g., Restoration of IFN-γ Production)

By blocking the PD-1/PD-L1 signaling pathway, this compound derivatives can reverse T-cell exhaustion and restore their effector functions. A key indicator of this restored activity is the production of cytokines like Interferon-gamma (IFN-γ), which is crucial for anti-tumor immunity. nih.govfrontiersin.org

In vitro studies have demonstrated that BMS-202 can rescue PD-L1-mediated inhibition of IFN-γ production in human CD3+ T cells. nih.govnih.gov In co-culture systems where T-cell activity is suppressed by PD-L1, the introduction of the inhibitor restores the T-cells' ability to secrete IFN-γ. nih.gov

Interactions with Other Biological Targets and Biochemical Pathways

Ligand Binding Studies and Receptor Modulation

The binding affinity and modulation of the PD-L1 receptor by this compound derivatives have been characterized using various biophysical techniques. These studies confirm that the compounds bind directly and specifically to PD-L1.

Microscale thermophoresis (MST) has been used to determine the binding affinity (expressed as the dissociation constant, KD) of these inhibitors to human PD-L1 (hPD-L1). For the derivative BMS-202, the KD value for its binding to hPD-L1 was determined to be 134.8 ± 0.10 nmol/L. nih.gov Another study reported a KD of 8 µM. medchemexpress.com The variability in reported values can stem from different experimental conditions and assay types. nih.gov

Homogeneous time-resolved fluorescence (HTRF) assays are widely used to measure the compound's ability to inhibit the PD-1/PD-L1 interaction (IC₅₀). For BMS-202, the IC₅₀ value is consistently reported to be approximately 18 nM. medchemexpress.complos.org These binding studies confirm a high-affinity interaction that leads to receptor modulation, specifically the induction of PD-L1 dimerization, which underpins the mechanism of checkpoint blockade. medchemexpress.comnih.gov

CompoundAssay MethodParameterReported ValueTargetReference
BMS-202HTRFIC₅₀18 nMPD-1/PD-L1 Interaction medchemexpress.complos.org
BMS-202Microscale Thermophoresis (MST)K_D134.8 ± 0.10 nmol/LHuman PD-L1 nih.gov
BMS-202Not SpecifiedK_D8 µMPD-L1 medchemexpress.com

Surrogate Chemical Studies

This compound has been described as a low-potency chemical surrogate for the explosive compound 2,4,6-Trinitrotoluene (TNT). biosynth.com This application is primarily for research purposes where a non-explosive compound that mimics certain molecular properties of TNT is required. It has been suggested that this compound can bind to the same sites on a particular "death protein" as TNT and other nitroaromatic compounds. biosynth.com

Applications and Derivatives in Advanced Materials and Medicinal Chemistry

Precursor in Active Pharmaceutical Ingredient (API) Synthesis

2-Methyl-3-biphenylmethanol serves as a pivotal starting material in the multi-step synthesis of several commercially significant APIs. Its structural framework is incorporated into the final molecule, often playing a crucial role in the compound's biological activity.

Intermediacy in Pyrethroid Insecticide Production (e.g., Bifenthrin)

One of the most prominent applications of this compound is its role as a key intermediate in the production of Bifenthrin (B131952), a potent synthetic pyrethroid insecticide and acaricide. chemicalbook.com Pyrethroids are a major class of neurotoxicants used in agriculture and public health to control a wide range of insect pests.

Formation of the Acid Chloride : The process typically begins with cis-Z-3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropane carbonyl chloride.

Condensation Reaction : This acid chloride is then reacted with this compound in a condensation reaction. nih.gov This step is often carried out in a suitable solvent like toluene (B28343) and in the presence of an acid-binding agent, such as an alkali metal or alkaline earth metal compound, to neutralize the HCl byproduct. nih.gov

The resulting ester is Bifenthrin, where the 2-methyl-3-biphenyl portion of the molecule is essential for its insecticidal activity. The biphenyl (B1667301) structure contributes to the molecule's ability to interact with the voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death. The use of this compound is a well-established step in the industrial manufacturing of this widely used agricultural product. google.com

Scaffold for PD-L1 Inhibitor Development

In the field of oncology, the inhibition of the Programmed cell death protein 1 (PD-1)/Programmed death-ligand 1 (PD-L1) immune checkpoint pathway is a revolutionary cancer immunotherapy strategy. scbt.com While monoclonal antibodies are the current standard of care, there is significant research into developing small-molecule inhibitors to overcome their limitations. scbt.comgoogle.com The biphenyl scaffold has been identified as a critical pharmacophore for interacting with and inhibiting PD-L1. biosynth.com

This compound has been explicitly used as a foundational scaffold in the design and synthesis of novel small-molecule PD-L1 inhibitors. biosynth.comlookchem.com Researchers utilize its structure as a starting point to build more complex molecules that can induce the dimerization of PD-L1, effectively blocking its interaction with the PD-1 receptor on T-cells and restoring anti-tumor immunity. biosynth.com The (2-methylbiphenyl-3-yl)methoxy group is incorporated into new chemical entities designed to fit into the hydrophobic pocket of the PD-L1 dimer interface. biosynth.comresearchgate.net

Development of Novel Derivatives for Enhanced Bioactivity

The versatile structure of this compound makes it an excellent candidate for derivatization to explore new biological activities. By modifying its core structure, chemists can fine-tune the pharmacological properties of the resulting compounds.

Structure-Activity Relationship (SAR) Studies of Substituted Analogs

Recent drug discovery efforts have focused on synthesizing a series of novel compounds derived from this compound and evaluating how different chemical substitutions affect their ability to inhibit the PD-1/PD-L1 interaction. These Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds.

In a study focused on Biphenyl-1,2,3-Triazol-Benzonitrile derivatives, this compound was used as the core scaffold. biosynth.commdpi.com Various substitutions were made on a piperazine ring incorporated into the final structure. The inhibitory activity of these new analogs was measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, which determines the concentration required to inhibit 50% of the PD-1/PD-L1 binding (IC₅₀).

The results indicated that even small changes to the substituent on the piperazine moiety led to significant differences in inhibitory potency. For instance, the parent compound with an unsubstituted piperazine ring (Compound 7) showed the most potent activity. biosynth.comresearchgate.net

Table 1: SAR of this compound Derivatives as PD-L1 Inhibitors

Compound ID Substituent on Piperazine Ring IC₅₀ (μM) biosynth.com
6 Boc-protected Piperazine 12.28
7 Piperazine (unsubstituted) 8.52
8a 2-Fluorobenzyl 14.08
8b 3-Fluorobenzyl > 20
8c 4-Fluorobenzyl > 20
8d 2-Chlorobenzyl > 20
8e 3-Chlorobenzyl 18.52

Catalytic Applications in Organic Transformations

Facilitation of Enantioselective Organic Reactions

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is crucial in the pharmaceutical industry. Biphenyl derivatives, particularly those with axial chirality like BINOL and its analogues, are renowned for their efficacy as ligands in a wide array of enantioselective reactions. The inherent chirality arising from restricted rotation around the biphenyl bond makes them highly effective at creating a chiral environment around a metal center.

Despite the structural similarity of this compound to these successful ligand precursors, a thorough review of scientific literature reveals a notable absence of research into its direct application or the use of its immediate derivatives in facilitating enantioselective organic reactions. There are no readily available studies that report the synthesis of chiral ligands from this compound or its performance in asymmetric catalysis. The potential for this compound to act as a precursor to novel chiral ligands remains an unexplored area of research.

Role as an Oxidation Catalyst

Some sources suggest that this compound possesses oxidative properties and has the potential to act as an oxidation catalyst biosynth.com. However, detailed research findings, including specific examples of catalytic cycles or the types of oxidation reactions it might catalyze, are not available in the current body of scientific literature.

One study describes a reaction where this compound itself is oxidized by potassium permanganate in the presence of cetyltrimethylammonium bromide ambeed.com. This, however, demonstrates the compound acting as a substrate for oxidation rather than as a catalyst.

Table 1: Oxidation of this compound

Oxidizing AgentCo-reagentProductReference
Potassium PermanganateCetyltrimethylammonium BromideNot specified in abstract ambeed.com

The potential catalytic activity of this compound in oxidation reactions remains a speculative area, lacking direct experimental evidence and detailed studies.

Emerging Applications in Materials Science

The rigid and planar structure of the biphenyl unit makes it an attractive component in the design of advanced materials, including liquid crystals and polymers, where molecular ordering and electronic properties are paramount.

Biphenyl derivatives are frequently used as mesogenic cores in the design of liquid crystals due to their ability to promote the formation of liquid crystalline phases over a wide temperature range. The structural rigidity and linearity of the biphenyl unit contribute to the anisotropic properties required for liquid crystal behavior.

However, there is a lack of specific research on the incorporation of this compound into liquid crystal structures. While the broader class of biphenyl compounds is well-represented in liquid crystal research, this particular derivative has not been a focus of investigation in this field. Its specific substitution pattern may influence its mesogenic properties in ways that have yet to be explored.

Similarly, in polymer science, biphenyl units can be incorporated into polymer backbones to enhance thermal stability, mechanical strength, and confer specific optical or electronic properties. The development of high-performance polymers often relies on the inclusion of such rigid aromatic structures. As with liquid crystals, the potential of this compound as a monomer or a precursor for polymer synthesis has not been reported in the available scientific literature. Its application in this area is, therefore, purely theoretical at this stage and awaits investigation.

Environmental Fate and Biotransformation Studies

Environmental Degradation Pathways

Microbial action is a key driver in the detoxification of bifenthrin-contaminated soils, a process that directly involves the formation and subsequent degradation of 2-Methyl-3-biphenylmethanol. A notable study identified a novel yeast strain, Candida pelliculosa ZS-02, isolated from activated sludge, which demonstrates high efficiency in degrading bifenthrin (B131952). nih.govnih.gov The primary metabolic pathway initiated by this yeast involves the hydrolysis of the carboxylester linkage in bifenthrin. This cleavage results in the formation of two primary metabolites: cyclopropanecarboxylic acid and 2-methyl-3-biphenylyl methanol (B129727). nih.govnih.govplos.orgresearchgate.net

This initial hydrolysis step effectively detoxifies the parent insecticide. Following its formation, Candida pelliculosa ZS-02 further transforms 2-methyl-3-biphenylyl methanol through the cleavage of its biphenyl (B1667301) structure. This leads to the production of several smaller compounds, including 4-trifluoromethoxy phenol, 2-chloro-6-fluoro benzylalcohol, and 3,5-dimethoxy phenol. nih.govnih.govplos.orgresearchgate.net Importantly, these subsequent metabolites were not found to persist in the culture medium, suggesting complete degradation by the yeast. nih.govplos.orgresearchgate.net

The application of such microorganisms presents a promising strategy for the bioremediation of soils contaminated with bifenthrin. In laboratory settings, the introduction of Candida pelliculosa ZS-02 to various contaminated soils resulted in the elimination of 65–75% of a 50 mg·kg⁻¹ bifenthrin concentration within a 10-day period. nih.govnih.govresearchgate.net This highlights the potential of using specific microbial strains to effectively remediate environments impacted by this pesticide and its metabolites. Other bacterial strains, such as Pseudomonas stutzeri, have also been shown to degrade bifenthrin, suggesting that a variety of microorganisms could be employed in bioremediation efforts. rovedar.comrovedar.comrovedar.com

Table 1: Microbial Degradation of Bifenthrin and Formation of this compound

MicroorganismInitial CompoundPrimary MetaboliteFurther Transformation Products of this compoundKey Findings
Candida pelliculosa ZS-02BifenthrinThis compound4-trifluoromethoxy phenol, 2-chloro-6-fluoro benzylalcohol, 3,5-dimethoxy phenolComplete metabolism of bifenthrin (50 mg·L⁻¹) within 8 days under optimal conditions (32.3°C and pH 7.2). nih.govnih.gov

Hydrolysis is a significant abiotic degradation pathway for bifenthrin, leading to the formation of this compound. Bifenthrin itself is relatively stable to abiotic hydrolysis in water at a range of pH levels (5, 7, and 9) at 25°C over a 30-day period. orst.edu However, the ester linkage is susceptible to cleavage, a process that can be facilitated by microbial enzymes as noted above. In natural freshwater systems, indirect photolysis may also contribute to the dissipation of bifenthrin, which would involve its breakdown into metabolites including this compound. fao.org The persistence of bifenthrin in soil, with a half-life ranging from 97 to 250 days, suggests that its degradation, and thus the formation of this compound, is a gradual process. orst.edu

Biotransformation in Aquatic Biological Systems

The transformation of this compound within aquatic organisms is a key area of study for understanding its ecological impact. As a metabolite of bifenthrin, its presence and effects in aquatic life are of particular concern due to the high toxicity of the parent compound to fish and aquatic invertebrates. orst.edu

Studies on the aquatic midge Chironomus dilutus have provided direct evidence of the biotransformation of bifenthrin into this compound (BP alcohol). Research has shown that when exposed to bifenthrin-dosed sediment, C. dilutus can metabolize the parent compound. siu.edusiu.edu The identification of BP alcohol as a biotransformation product within these organisms confirms that this metabolic pathway occurs in aquatic invertebrates. siu.edusiu.edu This process is a detoxification mechanism for the organism, as the breakdown of the ester bond in bifenthrin reduces its insecticidal activity. plos.org

Research on Chironomus dilutus has also explored how the bioaccumulation and biotransformation of bifenthrin vary across different life stages of the organism. A study examining the uptake of bifenthrin from sediment found that the highest concentrations of polar metabolites, which would include this compound, were observed in the 3rd instar larvae. siu.edu However, these concentrations were not significantly different from those found in other larval stages. siu.edu This suggests that the capacity to metabolize bifenthrin into its alcohol metabolite is present throughout the larval development of C. dilutus. The study indicated that while biotransformation of bifenthrin to its metabolites like BP alcohol does occur, it may not be as readily transformed as other compounds like DDT is to DDE within the same organism. siu.edu

Table 2: Biotransformation of Bifenthrin in Chironomus dilutus

Life StageParent Compound ConcentrationMetabolite Concentration (including this compound)Observations
2nd InstarData not specifiedData not specifiedThe 3rd instar showed the highest concentration of polar metabolites, though not statistically different from other larval stages. siu.edu
3rd InstarHighest parent bifenthrin concentration (not statistically different from pupae). siu.eduHighest concentration of polar metabolites. siu.edu
4th InstarData not specifiedData not specified
PupaeHigh parent bifenthrin concentration. siu.eduData not specified

The high octanol-water partition coefficient (Kow) of bifenthrin suggests a strong tendency to bioconcentrate in aquatic organisms. epa.gov As bifenthrin is taken up by organisms like fish and invertebrates, it can be metabolized to this compound. The bioaccumulation potential of this compound itself is not as well-documented as that of its parent compound. However, being a metabolite, its presence in tissues is a direct result of the bioaccumulation of bifenthrin. Studies have shown that bifenthrin can accumulate in the fatty tissues of animals. orst.edu For instance, in rats, the highest residue concentrations of bifenthrin and its metabolites were found in fat and skin. orst.edu In aquatic systems, the continuous exposure to bifenthrin in contaminated water and sediment can lead to sustained internal concentrations of both the parent compound and its metabolite, this compound, in organisms. The elimination half-life of bifenthrin and its metabolites in organisms like rats is on the order of days to weeks, indicating some potential for bioaccumulation. orst.edufao.org

Environmental Risk Assessment in Industrial Contexts

The environmental risk assessment of this compound in industrial contexts is intrinsically linked to its role as a primary degradation product of the pyrethroid insecticide, Bifenthrin. While comprehensive environmental fate and ecotoxicological data for this compound are not extensively available in public literature, an assessment of its environmental risk can be inferred from the manufacturing and use of Bifenthrin, and the known pathways of its environmental degradation. Industrial activities related to the synthesis, formulation, and application of Bifenthrin are potential sources for the release of both the parent compound and its metabolites, including this compound, into the environment.

This compound, also known as BP Alcohol, is formed through the hydrolysis of the ester linkage in the Bifenthrin molecule. orst.edu This process can occur through both biotic and abiotic pathways. In industrial settings, waste streams from Bifenthrin manufacturing and formulation plants may contain both Bifenthrin and this compound. Accidental spills or improper disposal of Bifenthrin-containing products can also lead to its degradation and the subsequent formation of this compound in soil and water systems.

Given the limited direct data on this compound, a preliminary risk assessment involves considering the environmental properties of the parent compound, Bifenthrin. Bifenthrin is characterized by its low aqueous solubility and high affinity for soil particles, leading to persistence in soil and sediment. nih.gov While this strong adsorption can limit its immediate bioavailability to some aquatic organisms, it also means that Bifenthrin can act as a long-term source for the gradual release of its degradation products.

The environmental risk of this compound is therefore associated with its potential persistence, mobility, and toxicity following its formation from Bifenthrin. Although specific data on these parameters for this compound are scarce, its chemical structure suggests it would have different environmental behavior compared to Bifenthrin. As an alcohol, it is likely to be more water-soluble and potentially more mobile in soil than the highly lipophilic parent insecticide. This could lead to different exposure pathways and potential impacts on non-target organisms.

To provide a comprehensive environmental risk assessment, further research is critically needed to determine the specific environmental fate and toxicological profile of this compound. This includes studies on its persistence in soil and water, its potential for bioaccumulation, and its acute and chronic toxicity to a range of representative aquatic and terrestrial organisms.

Table 1: Environmental Fate and Ecotoxicity Data for Bifenthrin (Parent Compound)

ParameterValueReference
Environmental Fate
Soil Half-life (Aerobic)7 days to 8 months orst.edu
Aqueous Solubility0.1 µg/L
Ecotoxicity
Rainbow Trout (96h LC50)0.15 µg/L orst.edu
Daphnia magna (48h EC50)1.6 µg/L orst.edu
Bobwhite Quail (Oral LD50)>2150 mg/kg

Table 2: Research Gaps for this compound Environmental Risk Assessment

Research AreaJustification
Persistence and Degradation Data on the half-life of this compound in soil, sediment, and water are needed to understand its environmental persistence.
Mobility Studies on the soil adsorption/desorption (Koc) and leaching potential are required to assess its mobility and potential to contaminate groundwater.
Aquatic Toxicity Acute and chronic toxicity data for fish, invertebrates, and algae are essential to determine its risk to aquatic ecosystems.
Terrestrial Toxicity Information on its toxicity to soil organisms (e.g., earthworms, microorganisms) and non-target insects is necessary for a complete risk profile.
Bioaccumulation Potential The octanol-water partition coefficient (Kow) and bioconcentration factor (BCF) studies would indicate its potential to accumulate in organisms.

Q & A

Q. What is the role of this compound in microbial degradation pathways?

  • Answer: It acts as a key intermediate in the biodegradation of Bifenthrin, a synthetic pyrethroid. Microbial detoxification involves three steps: (1) Bifenthrin → Cyclopropanecarboxylic acid, (2) Cyclopropanecarboxylic acid → this compound, and (3) Further oxidation to 4-Chloro-6-fluorobenzyl alcohol. Understanding this pathway aids in designing bioremediation strategies for pesticide-contaminated soils .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound using biocatalytic methods?

  • Answer: Biocatalytic routes (e.g., microbial transformation via yeast strains) offer advantages over traditional chemical synthesis, such as higher stereoselectivity and reduced waste. Key parameters to optimize include pH (6–8), temperature (25–30°C), and substrate concentration. Comparative studies of enzymatic vs. chemical catalysts (e.g., palladium-based systems) can identify efficiency trade-offs. Recent work suggests leveraging metagenomic libraries to discover novel hydrolases for improved yield .

Q. What methodological considerations address solubility challenges in reactions involving this compound?

  • Answer: Due to its water insolubility, use polar aprotic solvents (e.g., ethanol, toluene) for homogeneous reaction conditions. For biphasic systems, surfactants or co-solvents (e.g., DMSO) enhance miscibility. Sonication or gentle heating (40–50°C) may improve dissolution kinetics. Pre-saturating aqueous phases with the compound can mitigate precipitation in extraction workflows .

Q. How should researchers analyze contradictory data in synthesis yield optimization studies?

  • Answer: Contradictions in yield data (e.g., 60% vs. 85% under similar conditions) require rigorous validation. Steps include:
  • Replicating experiments with controlled variables (e.g., catalyst purity, solvent batch).
  • Applying statistical tools (ANOVA, Tukey’s HSD) to identify significant factors (e.g., temperature > substrate ratio).
  • Cross-referencing with spectroscopic data (¹H NMR, GC-MS) to rule out byproduct interference .

Q. What are future research directions for this compound in sustainable chemistry?

  • Answer: Priorities include:
  • Biocatalyst engineering: Tailoring microbial strains or enzymes (e.g., cytochrome P450s) for enhanced substrate specificity and turnover.
  • Green solvent systems: Testing ionic liquids or deep eutectic solvents to replace toluene in syntheses.
  • Environmental fate studies: Elucidating metabolic pathways in soil microbiota to assess long-term biodegradation efficacy .

Methodological Notes

  • Data Tables

    PropertyValueReference
    Molecular Weight198.26 g/mol
    Solubility (Water)Insoluble
    Preferred SolventsEthanol, Benzene, Toluene
    Boiling Point330.9°C at 760 mmHg
  • Key Reaction Pathway
    Bifenthrin → Cyclopropanecarboxylic acid → This compound → 4-Chloro-6-fluorobenzyl alcohol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Methyl-3-biphenylmethanol
Reactant of Route 2
Reactant of Route 2
2-Methyl-3-biphenylmethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.